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Compound of Interest

Compound Name: 5,7-Dimethoxyphthalide

Cat. No.: B486010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5,7-
Dimethoxyphthalide (also known as 5,7-dimethoxyisobenzofuran-1(3H)-one), a key

intermediate in the synthesis of various biologically active compounds. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols utilized for their acquisition. This information is

crucial for the unambiguous identification and characterization of this compound in research

and development settings.

Spectroscopic Data Summary
The empirical formula for 5,7-Dimethoxyphthalide is C₁₀H₁₀O₄, with a molecular weight of

194.18 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Signal
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1 6.47 d (J=2.1 Hz) 1H H-6

2 6.36 d (J=2.1 Hz) 1H H-4

3 5.15 s 2H H-3 (CH₂)

4 3.89 s 3H 7-OCH₃

5 3.85 s 3H 5-OCH₃

¹³C NMR Data

Signal Chemical Shift (δ) ppm Assignment

1 170.1 C-1 (C=O)

2 162.8 C-7

3 159.2 C-5

4 148.8 C-3a

5 105.5 C-7a

6 99.8 C-4

7 98.1 C-6

8 68.4 C-3 (CH₂)

9 56.2 7-OCH₃

10 55.8 5-OCH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

1755 Strong C=O stretch (γ-lactone)

1620, 1590, 1470 Medium Aromatic C=C stretching

1280, 1150 Strong
C-O stretching (ether and

ester)

2940, 2850 Medium C-H stretching (aliphatic)

~3050 Weak C-H stretching (aromatic)

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

194 High [M]⁺ (Molecular Ion)

179 Medium [M - CH₃]⁺

165 High [M - CHO]⁺ or [M - C₂H₅]⁺

151 Medium [M - CO - CH₃]⁺

136 Medium [M - 2xOCH₃]⁺

Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard

methodologies in organic chemistry.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 5,7-Dimethoxyphthalide is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is

often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field

strength of 300 MHz or higher. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm.
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For ¹³C NMR, the spectral width is much larger, usually from 0 to 220 ppm. Standard pulse

sequences are used for both one-dimensional and two-dimensional NMR experiments.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like 5,7-Dimethoxyphthalide, the potassium bromide

(KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely

ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under

high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by

grinding the sample with a few drops of mineral oil (Nujol) and then placing the resulting paste

between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and then

automatically subtracted from the sample spectrum to yield the final spectrum of the

compound. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often

via a direct insertion probe or after separation by gas chromatography (GC). Electron Ionization

(EI) is a common method for small, relatively volatile organic molecules. In EI-MS, the sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A

detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthetic organic compound like 5,7-Dimethoxyphthalide.
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General Workflow for Spectroscopic Analysis of 5,7-Dimethoxyphthalide
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Caption: A flowchart illustrating the key stages from synthesis to the final spectroscopic

characterization of 5,7-Dimethoxyphthalide.
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To cite this document: BenchChem. [Spectroscopic Profile of 5,7-Dimethoxyphthalide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b486010#spectroscopic-data-of-5-7-
dimethoxyphthalide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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